3-Fluorotoluene

Catalog No.
S8009424
CAS No.
2599-73-7
M.F
C7H7F
M. Wt
110.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorotoluene

CAS Number

2599-73-7

Product Name

3-Fluorotoluene

IUPAC Name

1-fluoro-3-methylbenzene

Molecular Formula

C7H7F

Molecular Weight

110.13 g/mol

InChI

InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3

InChI Key

BTQZKHUEUDPRST-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)F

Canonical SMILES

CC1=CC(=CC=C1)F

3-fluorotoluene appears as a colorless liquid with an aromatic odor. Boiling point 239 °C. Flash point 63 °F. Density 0.991 g / cm3 --- may float or sink in water. (USCG, 1999)

3-Fluorotoluene, with the chemical formula C₇H₇F and CAS number 352-70-5, is an aromatic compound characterized by a fluorine atom attached to the meta position of a toluene molecule. It appears as a colorless liquid with a distinct aromatic odor. The compound has a boiling point of approximately 240.8 °C and a melting point of -87 °C, indicating its liquid state at room temperature. Its density is about 0.99 g/cm³, making it less dense than water .

3-Fluorotoluene is classified as highly flammable and can produce toxic fumes when burned, particularly fluoride gases . Due to its chemical properties, it is soluble in organic solvents but has limited solubility in water .

Organic Synthesis

  • Selective Synthesis of 3-Fluorobenzaldehyde: 3-Fluorotoluene serves as a starting material for the gas-phase synthesis of 3-fluorobenzaldehyde, a valuable intermediate in the production of various pharmaceuticals and functional materials [1]. This reaction leverages the reactivity of the fluorine atom to achieve selective fluorination at the desired position on the aromatic ring.

Source

[1] Sigma-Aldrich. 3-Fluorotoluene.

Mass Spectrometry

  • Generation of Tolyl Cations: 3-Fluorotoluene can be employed in mass spectrometry for the generation of tolyl cations (C7H7+) through a process known as chemical ionization. This technique relies on the interaction between the analyte molecule (3-fluorotoluene) and a reagent gas to create ionized species. The resulting tolyl cations offer valuable information about the structure and fragmentation patterns of toluene derivatives [1].

Source

[1] Sigma-Aldrich. 3-Fluorotoluene.

Typical of aromatic compounds. These include:

  • Electrophilic Substitution Reactions: The presence of the fluorine atom influences the reactivity of the aromatic ring, often directing electrophiles to the ortho and para positions.
  • Nucleophilic Substitution Reactions: The fluorine atom can be replaced by nucleophiles under certain conditions, leading to various derivatives.
  • Oxidation Reactions: 3-Fluorotoluene can be oxidized to form corresponding carboxylic acids or aldehydes using strong oxidizing agents.

Specific reactions include its interaction with methanol in catalytic processes to yield various products .

3-Fluorotoluene can be synthesized through several methods:

  • Direct Fluorination: This method involves the reaction of toluene with fluorinating agents such as elemental fluorine or other fluorinating reagents under controlled conditions.
  • Nucleophilic Aromatic Substitution: This approach employs nucleophiles that can displace the fluorine atom in related compounds to yield 3-fluorotoluene.
  • Catalytic Methods: Recent studies have explored using catalysts for selective synthesis from other aromatic compounds or derivatives .

3-Fluorotoluene finds applications in various fields:

  • Chemical Intermediates: It serves as a precursor for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Utilized in developing polymers and specialty chemicals.
  • Research: Employed in laboratories for studying reaction mechanisms and properties of fluorinated compounds.

Interaction studies involving 3-Fluorotoluene focus on its behavior with other chemicals. It is known to be incompatible with strong oxidizers and certain amines, which may lead to hazardous reactions . Additionally, its reactivity profile suggests potential applications in developing novel materials through controlled interactions with other organic compounds.

Several compounds share structural similarities with 3-Fluorotoluene. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Features
TolueneC₇H₈Non-fluorinated, widely used as a solvent
2-FluorotolueneC₇H₇FFluorine at ortho position; different reactivity
4-FluorotolueneC₇H₇FFluorine at para position; distinct substitution patterns
Benzyl FluorideC₇H₇FFluorine attached to benzyl group; different properties

3-Fluorotoluene's unique positioning of the fluorine atom at the meta position affects its reactivity and interaction with electrophiles compared to its ortho and para counterparts. This positioning also influences its physical properties and potential applications in synthesis pathways distinct from those of similar compounds.

Physical Description

3-fluorotoluene appears as a colorless liquid with an aromatic odor. Boiling point 239 °C. Flash point 63 °F. Density 0.991 g / cm3 --- may float or sink in water. (USCG, 1999)
Colorless liquid; [Merck Index] Aromatic odor; [Alfa Aesar MSDS]

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

110.053178385 g/mol

Monoisotopic Mass

110.053178385 g/mol

Boiling Point

240.8 °F at 760 mmHg (USCG, 1999)

Flash Point

49 °F (USCG, 1999)

Heavy Atom Count

8

Density

0.9986 at 68 °F (USCG, 1999)

Melting Point

-125.9 °F (USCG, 1999)

UNII

F72W445DQ0

Vapor Pressure

42.39 mmHg (USCG, 1999)
21.8 [mmHg]

General Manufacturing Information

Benzene, 1-fluoro-3-methyl-: ACTIVE

Dates

Last modified: 11-23-2023

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